molecular formula C10H19NO3 B046825 N-Boc-L-prolinol CAS No. 69610-40-8

N-Boc-L-prolinol

Cat. No. B046825
CAS RN: 69610-40-8
M. Wt: 201.26 g/mol
InChI Key: BFFLLBPMZCIGRM-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of N-Boc-L-prolinol involves chemoselective functionalization of prolinol, exploiting the relative acidity difference of NH and OH groups along with their nucleophilicity. Researchers have developed protocols for the exclusive synthesis of either N-Boc, O-Boc, or oxazolidinone derivatives by controlling the base used in the reaction process. This method allows for the chemoselective functionalization of prolinol's nucleophilic sites, yielding various organocatalysts and derivatives efficiently (Sahoo et al., 2023).

Molecular Structure Analysis

The crystal structures and molecular conformations of Boc-protected amino acid derivatives provide insights into their chemical behavior and reactivity. For example, the structure of Boc-L-Asn-L-Pro-OBzl and its dehydration side product have been determined, revealing how the Boc group and peptide bonds influence the overall molecular conformation and stability. These studies are crucial for understanding the interactions and reactivity of such compounds in chemical syntheses (Stroup et al., 2009).

Chemical Reactions and Properties

N-Boc-L-prolinol participates in a variety of chemical reactions, highlighting its versatility as a synthetic intermediate. For instance, it has been used in asymmetric Michael addition reactions, demonstrating excellent yields, diastereoselectivities, and enantioselectivities. This showcases N-Boc-L-prolinol's role in the synthesis of chiral compounds and its utility in stereoselective synthesis (Wang et al., 2012).

Physical Properties Analysis

The physical properties of N-Boc-L-prolinol, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. While specific studies on these physical properties were not identified in the search, understanding them is essential for optimizing reaction conditions and processes in synthetic applications.

Chemical Properties Analysis

The chemical properties of N-Boc-L-prolinol, including its reactivity with various reagents, stability under different conditions, and ability to undergo selective reactions, make it a valuable tool in organic synthesis. Its application in the synthesis of Boc-protected 4-alkylprolinols and prolines through asymmetric hydrogenation strategies further illustrates its chemical versatility and importance in producing chiral building blocks for peptides and peptidomimetics (Del Valle & Goodman, 2003).

Scientific Research Applications

  • Transformation of α-Hydroxyphosphonates : N-Boc-L-prolinol can transform α-hydroxyphosphonates derived from proline or serine into various products (Kaczmarek, Rapp, & Koroniak, 2018).

  • Asymmetric Michael Addition Reaction : It acts as an efficient catalyst in the asymmetric Michael addition reaction, increasing enantioselectivity and diastereoselectivity (Liu, Zhou, Zhou, & Wu, 2021).

  • Chiral Ligand for Enantioselective Addition : N-Boc-L-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes (Zhou et al., 2004).

  • High Yields and Selectivities in Asymmetric Michael Addition : It demonstrates excellent yields and selectivities in asymmetric Michael addition of N-boc-protected oxindoles to nitroalkenes (Wang, Yang, & Enders, 2012).

  • Pharmacological Modulation of Amino Acid Transporters : N-Boc-L-prolinol can pharmacologically modulate neutral amino acid transporters SLC1A4 and SLC1A5, which are important in various physiological and pathological processes (Lyda et al., 2021).

  • Use in Peptides and Natural Products : Its application extends to the synthesis of peptides, peptidomimetics, and natural products (Del Valle & Goodman, 2003).

  • Synthesis of Bromoesters : N-Boc-L-prolinol is utilized as a reagent and reaction medium for synthesizing bromoesters from aromatic aldehydes and diols (Bao & Wang, 2006).

  • Building Block for Polyheterocycles : It is a valuable building block for the synthesis of polyheterocycles (Li, Lin, Yu, & Zhang, 2016).

  • Inhibitory Effects on Enzymes : It strongly inhibits mammalian prolyl endopeptidase, demonstrating potential therapeutic applications (Yoshimoto et al., 1985).

  • Applications in Nonlinear Optics : N-4-nitrophenyl-(L)-prolinol, a related compound, is used in quadratic nonlinear optics, particularly in second harmonic generation (Ledoux et al., 1990).

Safety And Hazards

N-Boc-L-prolinol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFLLBPMZCIGRM-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349181
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-L-prolinol

CAS RN

69610-40-8
Record name N-Boc-L-prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 21.6 g. (0.10 mol.) of N-t-butoxycarbonyl-DL-proline in 100 ml. of dry tetrahydrofuran at room temperature is added 50 ml. of a 1 molar diborane solution in tetrahydrofuran at such a rate that the temperature of the reaction mixture is maintained at 25°-30°. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour. Water is then cautiously added to the reaction mixture, the tetrahydrofuran is removed in vacuo, the residue is diluted with ether, and this solution is washed thoroughly with 5% aqueous sodium hydroxide. The ether solution is dried and concentrated in vacuo to obtain 1-(t-butoxycarbonyl)-2-pyrrolidinemethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
XY Qin, Y Ma, QF Wang, C Wang… - Letters in Organic …, 2012 - ingentaconnect.com
… Triphenyl phosphine (1.55 g, 6 mmol), p-Hydroxybenzaldehyde (0.61 g, 5 mmol) and N-Boc- L- prolinol (1.2 g, 6 mmol) were dissolved in dry THF (70 ml) with vigorous stirring under an …
Number of citations: 2 www.ingentaconnect.com
X Wang, S Dong, D Feng, Y Chen, M Ma, W Hu - Tetrahedron, 2017 - Elsevier
… 6i The synthesis began with reduction of commercially available N-Boc-l-proline to N-Boc-l-prolinol (6), with BH 3 as the reducing agent (Scheme 1). Alcohol (6) was then oxidized …
Number of citations: 17 www.sciencedirect.com
L Wang, R Tang, H Yang - Journal of the Korean Chemical Society, 2013 - Citeseer
… N-Boc-L-prolinol (9.7 g, 48 mmol) was dissolved in the mixture of 100 mL dichloromethane and 5 mL pyridine, cooled down to 0 o C. Then, p-toluenesulphonyl chloride (9.2 g, 48 mmol) …
Number of citations: 2 citeseerx.ist.psu.edu
EAA Wallén, JAM Christiaans, SM Saario… - Bioorganic & medicinal …, 2002 - Elsevier
New 4-phenylbutanoyl-2(S)-acylpyrrolidines and 4-phenylbutanoyl-l-prolyl-2(S)-acylpyrrolidines were synthesized. Their inhibitory activity against prolyl oligopeptidase from pig brain …
Number of citations: 61 www.sciencedirect.com
Y Chuan, G Chen, Y Peng - Synfacts, 2009 - thieme-connect.com
… Thus, immobilization of N-Boc-l-prolinol derivative 1 on MP-sulfonyl chloride resin 2 followed by deprotection of the Boc group afforded the polystyrene-supported prolinol silyl ether 4 (…
Number of citations: 2 www.thieme-connect.com
X Wang, X Zhang, Y Sun, S Ding - Macromolecules, 2021 - ACS Publications
… The chiral azide partner 2 was prepared directly from commercially available N-Boc-l-prolinol (>99.9% ee). Under the simple and mild IrAAC condition (step ii in Scheme 2A), gram-…
Number of citations: 11 pubs.acs.org
DZ Xu, Y Liu, S Shi, Y Wang - Tetrahedron: Asymmetry, 2010 - Elsevier
… N-Boc-l-prolinol as the starting material (Scheme 1). The synthetic procedures were straightforward: (S)-N-Boc 2-bromomethylpyrrolidine was prepared in two steps from N-Boc-l-prolinol…
Number of citations: 89 www.sciencedirect.com
E Tsui, AJ Metrano, Y Tsuchiya… - Angewandte Chemie …, 2020 - Wiley Online Library
… Specifically, while investigating the cyclizations to N-Boc-l-prolinol derivatives 27 and 28, we found that the remaining mass balance in these reactions was predominantly comprised of …
Number of citations: 47 onlinelibrary.wiley.com
DZ Xu, S Shi, Y Wang - 2009 - Wiley Online Library
… N-Boc-L-prolinol as the starting material.9 The synthetic procedures were quite straightforward; N-Boc-L-prolinol … example, 3a) in 65 % total yield from N-Boc-L-prolinol (Scheme 1).10 …
XY Qin, GR Ding, XW Wang, J Tan… - Journal of Chemical …, 2009 - journals.sagepub.com
… N-Boc-L-prolinol was prepared in our laboratory. All other chemical reagents were purchased from the Nanjing Tianzun Zezhong Chemical Limited Company (Nanjing, China). THF …
Number of citations: 12 journals.sagepub.com

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